methyl 1-(chloromethyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-(chloromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a chloromethyl group at the 1-position and a methyl carboxylate moiety at the 4-position. This structure combines reactive functional groups (chloromethyl and ester) with aromaticity, making it a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
methyl 1-(chloromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-11-6(10)5-2-8-9(3-5)4-7/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDZENHVICIXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233576 | |
| Record name | Methyl 1-(chloromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860807-43-8 | |
| Record name | Methyl 1-(chloromethyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860807-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(chloromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(chloromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of pyrazole derivatives with chloromethylating agents. One common method is the reaction of 1H-pyrazole-4-carboxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(chloromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
Methyl 1-(chloromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(chloromethyl)-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of biological processes and the induction of cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Pyrazole Derivatives
Methyl 1-(Chloromethyl)-4-Nitro-1H-Pyrazole-3-Carboxylate (CAS 1245823-46-4)
- Structural Differences : The nitro group at the 4-position and carboxylate at the 3-position (vs. carboxylate at 4-position in the target compound).
- Impact : The nitro group introduces strong electron-withdrawing effects, enhancing electrophilicity at adjacent positions. This contrasts with the target compound, where the carboxylate at C4 may stabilize the ring through resonance .
- Applications : Nitro-substituted pyrazoles are often precursors in explosive or herbicide synthesis, whereas the chloromethyl group in the target compound is more amenable to nucleophilic substitution .
Ethyl 1-Methyl-1H-Pyrazole-4-Carboxylate (CAS 1260243-04-6)
- Structural Differences : Methyl group instead of chloromethyl at the 1-position and ethyl ester (vs. methyl ester).
- Impact : The absence of chlorine reduces electrophilicity, limiting reactivity in substitution reactions. The ethyl ester may slightly increase lipophilicity compared to the methyl ester .
Ethyl 1-(6-Chloro-3-Pyridylmethyl)-5-Ethoxymethyleneamino-1H-1,2,3-Triazole-4-Carboxylate
- Structural Differences: Triazole core (vs. pyrazole) with pyridylmethyl and ethoxymethyleneamino substituents.
- Impact: The triazole ring exhibits shorter C–N bonds (1.28–1.37 Å), indicating greater electron delocalization and stability.
Chloromethyl-Containing Analogs
Methyl 2-(Chloromethyl)cyclohexane-1-Carboxylate
Complex Pyrazole Esters
Ethyl 1-((1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)Methyl)-1H-Pyrazole-4-Carboxylate
Key Properties and Reactivity
Table 1: Comparative Analysis of Selected Compounds
Biological Activity
Methyl 1-(chloromethyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a chloromethyl group at the 1-position and a carboxylate moiety at the 4-position. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases .
Anticancer Activity
The compound has been investigated for its anticancer properties . It acts as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, which can lead to cytotoxic effects on cancer cells. Studies have demonstrated that similar pyrazole derivatives can inhibit cell proliferation in various cancer cell lines .
The mechanism of action involves the interaction of the chloromethyl group with nucleophiles in biomolecules, leading to the inhibition of essential biological processes. This alkylation can disrupt DNA replication and transcription, which is critical in cancer cell proliferation .
In Vitro Studies
A study conducted on human tumor cell lines such as HeLa and HCT116 revealed that this compound significantly inhibited cell growth, with IC50 values indicating potent activity . The compound's structure-activity relationship (SAR) has been explored to optimize its efficacy against specific cancer types.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Structure | Key Features |
|---|---|---|
| Methyl 4-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate | Structure | Potential anti-inflammatory activity |
| 5-Chloro-1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid | Structure | Different biological activity due to carboxylic acid |
| 4-Chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine | Structure | Altered receptor binding affinity |
This table highlights how variations in substituents can influence the biological activity and pharmacological profile of pyrazole derivatives.
Applications in Medicinal Chemistry
This compound serves as a building block for developing pharmaceutical agents targeting various diseases. Its potential applications include:
- Anti-inflammatory drugs : Due to its ability to inhibit enzymes involved in inflammatory pathways.
- Cancer therapeutics : Leveraging its cytotoxic effects against tumor cells.
- Antimicrobial agents : Addressing resistant strains of bacteria and fungi.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
